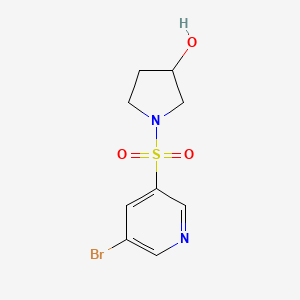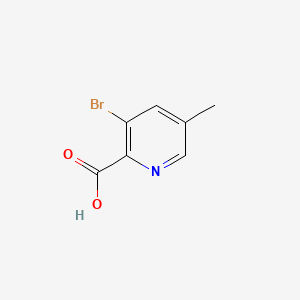
1-BROMO-3,5-DIFLUOROBENZENE-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-difluorobenzene-D3 is a deuterated derivative of 1-Bromo-3,5-difluorobenzene. It is a halogenated aromatic compound with the molecular formula C6H3BrF2D3. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in the field of drug development and metabolic studies .
Métodos De Preparación
1-Bromo-3,5-difluorobenzene-D3 can be synthesized through several methods:
Diazotization and Sandmeyer Reaction: This method involves converting 3,5-difluoroaniline into its diazonium salt, which is then reacted with hydrogen bromide in the presence of copper(I) bromide (CuBr) to yield 1-Bromo-3,5-difluorobenzene.
Photochemical Bromination: This method involves the bromination of meta-difluorobenzene under photochemical conditions.
Isomerization: This method involves the isomerization of 1-Bromo-2,4-difluorobenzene in the presence of alkali metal bases and macrocyclic compounds.
Análisis De Reacciones Químicas
1-Bromo-3,5-difluorobenzene-D3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form difluorobenzene derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3,5-difluorobenzene-D3 has several scientific research applications:
Drug Development: It is used as a tracer in drug metabolism studies due to the presence of deuterium atoms, which help in tracking the metabolic pathways of drugs.
Material Science: The compound is used in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs).
Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,5-difluorobenzene-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it useful in studying drug metabolism and distribution . The compound can also interact with enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
1-Bromo-3,5-difluorobenzene-D3 can be compared with other similar compounds such as:
1-Bromo-2,4-difluorobenzene: This compound has a similar structure but differs in the position of the fluorine atoms.
1-Bromo-2,6-difluorobenzene: Another isomer with different fluorine atom positions.
1-Bromo-3,5-dichlorobenzene: This compound has chlorine atoms instead of fluorine atoms.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in metabolic studies and drug development.
Propiedades
Número CAS |
1219798-73-8 |
|---|---|
Fórmula molecular |
C6H3BrF2 |
Peso molecular |
196.009 |
Nombre IUPAC |
1-bromo-2,4,6-trideuterio-3,5-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
Clave InChI |
JHLKSIOJYMGSMB-CBYSEHNBSA-N |
SMILES |
C1=C(C=C(C=C1F)Br)F |
Sinónimos |
1-BROMO-3,5-DIFLUOROBENZENE-D3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)


![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)

![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)



